3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
Scientific Research Applications
Anti-Cancer Activity
Compounds structurally related to 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have demonstrated potential anti-cancer activity. For example, fluoro substituted benzo[b]pyran derivatives, which are structurally related, have shown anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antimicrobial and Antitumor Activities
Synthesis of pyridines from related dihydro-pyridine carbonitriles has led to compounds with both antimicrobial and antitumor activities. These activities have been confirmed through spectral facts and elemental analysis, indicating a broad potential for pharmaceutical applications (Elewa et al., 2021).
Heterocyclic Synthesis
The chemical properties of related compounds allow for the synthesis of various heterocyclic systems, which are crucial in the development of pharmaceuticals. These heterocyclic compounds are synthesized through reactions with various reagents, enabling the production of diverse molecular structures (Fadda et al., 2012).
Antioxidant Properties
Some derivatives, similar in structure, have been utilized to create novel compounds with potent antioxidant activity. This application is particularly relevant in the development of drugs targeting oxidative stress-related diseases (Salem & Errayes, 2016).
Antiproliferative and Antiprostate Cancer Activities
Compounds derived from similar structures have shown promising results in antiproliferative and anti-prostate cancer activities. This indicates potential for use in cancer treatment, specifically targeting prostate cancer (Mohareb & Abdo, 2022).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its function. This inhibition disrupts the DNA repair process, which can lead to cell death, particularly in cancer cells that rely heavily on PARP1 for survival .
Pharmacokinetics
The compound’s effectiveness as a parp1 inhibitor suggests that it has sufficient bioavailability to reach its target in the cell .
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to an accumulation of DNA damage in the cell. This can trigger apoptosis, particularly in cancer cells that are heavily reliant on PARP1 for DNA repair .
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-11-15-18(22-7-6-21-15)27-13-3-2-8-23(12-13)19(24)14-4-1-5-16-17(14)26-10-9-25-16/h1,4-7,13H,2-3,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBYNXBVRANZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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